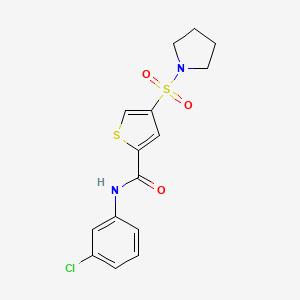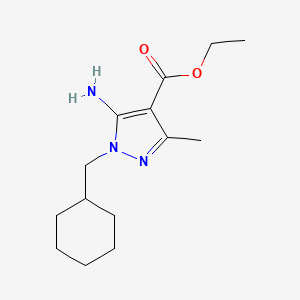![molecular formula C14H15N5O3S B5561655 N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)
N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the formation of furanyl and pyranyl derivatives from silylated precursors under specific conditions. These derivatives have been synthesized to investigate their biological activities, especially in antileukemic contexts (Earl & Townsend, 1979). Similar approaches can be applied to synthesize the subject compound by modifying the functional groups appropriately.
Molecular Structure Analysis
The molecular structure of related compounds involves complex frameworks with heterocyclic rings. Structural studies, such as X-ray crystallography, reveal the detailed arrangement of atoms and the conformation of the molecule, providing insights into potential interactions with biological targets. For instance, studies on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its derivatives have shed light on the molecular association and hydrogen bonding patterns (Lynch & Mcclenaghan, 2004).
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various core structures, such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3,4-thiadiazole, which share structural motifs with the specified compound. These molecules have been investigated for antimicrobial, antilipase, and antiurease activities, demonstrating the potential for diverse biological applications (Başoğlu et al., 2013).
Antitumour Drug Synthesis
Research into the synthesis of temozolomide, an antitumor drug, highlights the relevance of complex heterocyclic compounds in therapeutic applications. Temozolomide derivatives, closely related to the queried compound, emphasize the importance of these molecules in the development of cancer therapies (Wang et al., 1994).
Antimicrobial and Antitumor Applications
Compounds featuring imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole skeletons, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies contribute to the understanding of the potential therapeutic applications of such compounds, providing insights into their mechanism of action and efficacy (Elmagd et al., 2017).
Anti-tuberculosis Activity
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have shown potent anti-tuberculosis activity, targeting QcrB, a component critical for the electron transport chain in mycobacteria. This research signifies the importance of imidazo[2,1-b]thiazole derivatives in addressing infectious diseases and highlights the potential of such compounds in developing new anti-TB drugs (Moraski et al., 2020).
Direcciones Futuras
The development of new drugs that overcome the problems in drug therapy is necessary . There is a great importance of heterocyclic ring containing drugs . Therefore, the present review is devoted to collection and analysis of literature data regarding the methods of synthesis and studies of biological properties of pyrimidine derivatives and their condensed analogs with exocyclic sulfur atom .
Propiedades
IUPAC Name |
N-[2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c20-12(9-8-19-5-7-23-14(19)16-9)15-4-3-11-17-13(22-18-11)10-2-1-6-21-10/h5,7-8,10H,1-4,6H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKMLVBJLUPOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)CCNC(=O)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)
![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)
![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)
![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)